Cas no 2877663-04-0 (2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile structure](https://www.kuujia.com/scimg/cas/2877663-04-0x500.png)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- F6805-2957
- 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
- 2877663-04-0
- AKOS040880188
- 2-[3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-azetidinyl]-4-pyrimidinecarbonitrile
-
- Inchi: 1S/C12H11BrN6/c13-10-4-16-19(8-10)7-9-5-18(6-9)12-15-2-1-11(3-14)17-12/h1-2,4,8-9H,5-7H2
- InChI Key: UTRKKAIUYKQRMH-UHFFFAOYSA-N
- SMILES: C1(N2CC(CN3C=C(Br)C=N3)C2)=NC=CC(C#N)=N1
Computed Properties
- Exact Mass: 318.02286g/mol
- Monoisotopic Mass: 318.02286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 70.6Ų
Experimental Properties
- Density: 1.72±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 531.0±48.0 °C(Predicted)
- pka: 0.32±0.40(Predicted)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6805-2957-10μmol |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6805-2957-75mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6805-2957-4mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6805-2957-2mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6805-2957-20mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6805-2957-5μmol |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6805-2957-10mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6805-2957-40mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6805-2957-25mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6805-2957-50mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile |
2877663-04-0 | 50mg |
$240.0 | 2023-09-07 |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile Related Literature
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
Additional information on 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile: A Comprehensive Overview
The compound with CAS No. 2877663-04-0, known as 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.
Structural Features and Synthesis
The molecule is composed of a pyrimidine ring system, which serves as a central scaffold. The pyrimidine ring is substituted at position 4 with a cyano group (-CN), which is a common electron-withdrawing group that can influence the electronic properties of the molecule. At position 2 of the pyrimidine ring, there is an azetidine ring attached via a methylene group (-CH2-) to a 4-bromo-pyrazole moiety. The azetidine ring is a four-membered cyclic amine, which introduces rigidity and potentially enhances bioavailability.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and coupling reactions. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying stereochemical effects on biological activity.
Biological Activity and Applications
Research has shown that 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile exhibits potent inhibitory activity against various enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, studies have demonstrated its ability to inhibit kinase enzymes, which are key players in cell signaling pathways. The bromine substituent on the pyrazole ring plays a critical role in modulating the binding affinity and selectivity of the compound towards its target proteins.
Moreover, this compound has been investigated for its potential as a template for designing novel anti-cancer agents. Its ability to induce apoptosis in cancer cells through modulation of mitochondrial function has been extensively studied. Recent research has also explored its role in targeting specific oncogenes and tumor microenvironments, highlighting its versatility as a lead compound in drug discovery.
Chemical Stability and Metabolism
The chemical stability of 2-{3-[(4-bromo-pyrazolyl)methyl]azetidinyl}pyrimidine-carbonitrile is influenced by its structural features. The azetidine ring contributes to the molecule's stability under physiological conditions, while the cyano group enhances solubility and metabolic resistance. Studies on its pharmacokinetics have revealed favorable absorption profiles and moderate clearance rates, making it a promising candidate for oral administration.
Recent advancements in computational chemistry have allowed researchers to predict the metabolic pathways of this compound using molecular docking and quantum mechanical calculations. These studies have provided insights into its interactions with cytochrome P450 enzymes and other metabolic pathways, aiding in the design of more stable derivatives.
Future Directions
The continued exploration of 2-{3-[ (4-bromo-pyrazolyl )methyl ]azetidinyl }pyrimidine-carbonitrile's biological potential holds great promise for the development of novel therapeutic agents. Future research directions include optimizing its pharmacokinetic properties through structural modifications, investigating its efficacy in preclinical models of disease, and exploring its combinatorial effects with other drugs.
In conclusion, CAS No. 2877663-04-0 represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. As research progresses, this compound is expected to play an increasingly important role in the development of innovative treatments for various diseases.
2877663-04-0 (2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile) Related Products
- 1804456-52-7(2-Bromo-1-(2-(cyanomethyl)phenyl)propan-1-one)
- 2377033-44-6(Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate)
- 1393547-51-7((4-Bromo-6-hydroxypyridin-2-YL)acetic acid)
- 18279-73-7(Silane,chlorobis(2-methylpropyl)-)
- 2137673-91-5(2-(Oxolan-3-yl)ethane-1-sulfinyl chloride)
- 1214182-75-8(4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid)
- 2359-09-3(5-tert-Butyl-isophthalic acid)
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 1184850-45-0(1-(4-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one)
- 1698562-68-3(methyl 2-(pent-4-yn-2-yl)aminopyridine-4-carboxylate)




